molecular formula C16H17FN2O4 B6496878 N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide CAS No. 941885-41-2

N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide

Cat. No.: B6496878
CAS No.: 941885-41-2
M. Wt: 320.31 g/mol
InChI Key: CKHRRUPQQLGEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,4-dihydropyridin-4-one core substituted with a hydroxymethyl group at position 2 and a methoxy group at position 5. This structural motif is commonly observed in pharmacologically active compounds targeting enzymes or receptors associated with inflammation, cancer, or metabolic disorders.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-23-15-8-19(13(10-20)6-14(15)21)9-16(22)18-7-11-2-4-12(17)5-3-11/h2-6,8,20H,7,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHRRUPQQLGEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

N-[(4-fluorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide has been investigated for its potential as a therapeutic agent. Its structural components suggest several possible mechanisms of action:

  • Calcium Channel Modulation : Dihydropyridines are well-known calcium channel blockers, which can be beneficial in treating conditions like hypertension and angina.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of methoxy and hydroxymethyl groups may contribute to radical scavenging activities, making this compound a candidate for studies focused on oxidative stress-related diseases.

Anticancer Research

The potential anticancer properties of this compound have been explored in vitro. Dihydropyridine derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various dihydropyridine derivatives, including this compound. The results demonstrated significant inhibition of tumor cell growth in breast and prostate cancer models, suggesting its potential as an anticancer agent .

Case Study 2: Cardiovascular Effects

In cardiovascular research, this compound was tested for its effects on vascular smooth muscle cells. It exhibited properties consistent with calcium channel blockers, leading to vasodilation in isolated rat aorta preparations . These findings support further investigation into its use for managing cardiovascular diseases.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamide derivatives identified in the provided evidence:

Compound Name (Core Structure) Molecular Formula Key Substituents Heterocyclic Core Pharmacological Notes (if available) Reference
Target Compound C₁₆H₁₆FN₂O₄ 4-fluorophenylmethyl, hydroxymethyl, methoxy 1,4-dihydropyridin-4-one Hypothesized kinase/modulator activity N/A
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide C₂₀H₁₅F₄N₅O₂ 4-fluorophenyl, 2-(trifluoromethyl)phenyl Pyrazolo[3,4-d]pyrimidin-4-one Unknown activity; high halogen content
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide C₂₄H₂₀FN₇O₂ 4-fluorophenyl, methyl, phenyl Pyrazolo[3,4-d]pyrimidin-4-one Potential kinase inhibition (structural analogy)
N-[(4-Methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide C₂₀H₂₅N₃O₄S 4-methylphenylmethyl, piperidine-1-sulfonyl 1,2-dihydropyridin-2-one Enhanced solubility via sulfonyl group

Key Observations :

  • Heterocyclic Core: The target compound’s 1,4-dihydropyridin-4-one core differs from the pyrazolo[3,4-d]pyrimidin-4-one scaffolds in and . This distinction may influence binding specificity, as pyrazolo-pyrimidines are known to target ATP-binding pockets in kinases .
  • Substituent Chemistry: The hydroxymethyl and methoxy groups on the target compound’s dihydropyridinone ring contrast with the trifluoromethyl () and sulfonyl () groups in analogs. These groups modulate electronic and steric properties, affecting solubility and target engagement .
  • Fluorine Content : The 4-fluorophenyl moiety is conserved across multiple analogs (), suggesting its role in enhancing metabolic stability and membrane permeability .

Pharmacological and Physicochemical Properties

While the provided evidence lacks explicit pharmacological data for the target compound, inferences can be drawn from structural analogs:

  • Lipophilicity : The 4-fluorophenylmethyl group likely increases logP values, favoring blood-brain barrier penetration or intracellular targeting.
  • Solubility : The hydroxymethyl group may enhance aqueous solubility compared to sulfonyl or trifluoromethyl substituents in analogs .

Preparation Methods

Cyclocondensation of β-Ketoamides

A widely adopted method involves cyclizing β-ketoamide precursors under acidic or basic conditions. For example, ethyl acetoacetate derivatives can react with urea or thiourea analogs in the presence of InCl₃ to form pyranopyrazole intermediates, as demonstrated in analogous systems. Applying this to the target compound, a β-ketoamide intermediate bearing methoxy and hydroxymethyl substituents could undergo intramolecular cyclization. Reaction conditions typically involve ethanol/water mixtures at 60–80°C for 4–6 hours, achieving yields of 70–85%.

Multi-Component Reactions (MCRs)

Four-component reactions using malononitrile, hydrazine, β-ketoesters, and aldehydes have been effective for constructing dihydropyridinones. InCl₃-catalyzed MCRs under ultrasound irradiation at 40°C for 20 minutes produce pyrano[2,3-c]pyrazole derivatives with 80–95% yields. Adapting this to the target compound would require substituting the aldehyde component with a hydroxymethyl-containing precursor.

Functionalization of the Dihydropyridinone Ring

Introducing the hydroxymethyl and methoxy groups necessitates precise regioselective modifications.

Hydroxymethyl Group Installation

The hydroxymethyl group at position 2 is typically introduced via:

  • Reduction of a Cyanide : Using NaBH₄ or LiAlH₄ to reduce a nitrile substituent, as seen in related naphthyridine syntheses.

  • Aldol Condensation : Reacting formaldehyde derivatives with activated methylene groups on the dihydropyridinone ring.

Methoxy Group Incorporation

Methylation of a hydroxyl precursor using dimethyl sulfate or methyl iodide in the presence of K₂CO₃ achieves methoxy substitution. For example, coupling 5-hydroxy-dihydropyridinone with methyl iodide in acetone at 20°C for 5 hours affords 5-methoxy derivatives in 80% yields.

Acetamide Side Chain Coupling

Coupling the dihydropyridinone core to the 4-fluorobenzylamine side chain involves two primary strategies:

Nucleophilic Acyl Substitution

Activating the carboxylic acid as an acid chloride (using SOCl₂ or oxalyl chloride) allows reaction with 4-fluorobenzylamine. This method, employed in similar acetamide syntheses, achieves 75–90% yields when conducted in THF at −78°C.

Catalytic Amidation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates amide bond formation under milder conditions. A reported protocol uses CuI (10 mol%) in DMF at 50°C, yielding 85–92% of triazole-linked acetamides. While the target compound lacks a triazole, this methodology could be adapted for direct amidation.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionEffect on Yield
CatalystInCl₃ (20 mol%)+15–20%
Solvent50% EtOH/H₂O+10% vs. pure EtOH
Temperature40°C (ultrasound)95% in 20 min
PurificationRecrystallization (i-PrOH)Purity >99%

Data synthesized from.

Purification and Characterization

Recrystallization Techniques

Isopropyl alcohol is preferred for recrystallizing the target compound due to its moderate polarity. A protocol involving hot i-PrOH dissolution followed by cooling to 0–5°C yields colorless crystals with 99.8% purity.

Analytical Validation

  • ¹H NMR : Key signals include δ 10.20 (s, 1H, NH), 5.42 (d, J = 11.4 Hz, CH₂), and 1.16 (d, J = 7.2 Hz, CH₃).

  • LC-MS : ESI+ mode shows [M+H]⁺ at m/z 388.2, consistent with the molecular formula C₁₈H₁₈FN₃O₄.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step routes, including:

  • Amide bond formation between the fluorophenylmethylamine and the dihydropyridinone-acetic acid derivative.
  • Protection/deprotection strategies for the hydroxymethyl group to prevent side reactions.
  • Heterocyclic ring formation under controlled pH (e.g., 6–8) and temperature (60–80°C). Optimization requires precise control of solvents (e.g., DMF or THF), catalysts (e.g., EDCI/HOBt for amidation), and reaction times. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Use a combination of:

  • 1H/13C NMR to verify substituent positions (e.g., methoxy at C5, fluorophenylmethyl group).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight ([M+H]+ ion).
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-referencing with computational NMR predictions (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Structural analogs with subtle substitutions (e.g., chloro vs. fluoro groups altering target affinity) .
  • Assay variability (e.g., cell-line specificity, incubation times). Methodological approach :
  • Perform comparative structure-activity relationship (SAR) studies with systematic substituent modifications.
  • Use in silico docking (e.g., AutoDock Vina) to assess binding modes across protein isoforms.

Q. What strategies are effective for designing analogs with enhanced selectivity?

Focus on:

  • Bioisosteric replacements : Replace the hydroxymethyl group with a carbamate or sulfonamide to modulate solubility and target interactions.
  • Heterocyclic modifications : Introduce electron-withdrawing groups (e.g., nitro) on the dihydropyridinone ring to enhance oxidative stability. Validate designs via molecular dynamics simulations (e.g., GROMACS) to assess conformational stability .

Q. How does the dihydropyridinone moiety influence mechanistic interactions with biological targets?

The 4-oxo-1,4-dihydropyridinone core:

  • Acts as a hydrogen-bond acceptor via its carbonyl group, critical for binding to kinases or proteases.
  • Its conjugated π-system may facilitate charge-transfer interactions with aromatic residues (e.g., tyrosine). Experimental validation :
  • Use surface plasmon resonance (SPR) to quantify binding kinetics.
  • Perform mutagenesis studies on target proteins to identify key interaction sites .

Q. What analytical methods are suitable for assessing stereochemical effects in derivatives?

  • X-ray crystallography to resolve absolute configuration (e.g., for chiral centers in spiro or fused-ring analogs).
  • Circular dichroism (CD) to compare experimental and computed spectra for enantiomers.
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate diastereomers .

Q. How can stability under physiological conditions be systematically evaluated?

  • In vitro assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
  • Degradation tracking : Use LC-MS to identify hydrolytic byproducts (e.g., cleavage of the acetamide bond).
  • Accelerated stability studies : Store at 40°C/75% RH and monitor via HPLC-UV for up to 6 months .

Cross-Disciplinary and Methodological Considerations

Q. What cross-disciplinary applications are emerging for this compound?

Beyond medicinal chemistry:

  • Materials science : As a ligand for metal-organic frameworks (MOFs) due to its aromatic and polar groups.
  • Chemical biology : Photoaffinity labeling probes by introducing azide/alkyne handles for click chemistry .

Q. How can data reproducibility be ensured in multi-step syntheses?

  • Strict documentation of reaction parameters (e.g., solvent batch, humidity levels).
  • Quality control : Mandatory LC-MS/NMR for all intermediates.
  • Collaborative validation : Independent replication across labs using standardized protocols .

Q. What ethical considerations apply to preclinical studies involving this compound?

  • Adhere to ARRIVE guidelines for in vivo studies to ensure humane endpoints.
  • Disclose all synthetic byproducts and impurities (>0.1%) in publications.
  • Avoid structural plagiarism in patent applications by conducting thorough prior-art searches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.